Mercaptide V

CAS No.: 49792-49-6

Cat. No.: VC19648954

Molecular Formula: C14H10HgO4S2

Molecular Weight: 507.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49792-49-6 |

|---|---|

| Molecular Formula | C14H10HgO4S2 |

| Molecular Weight | 507.0 g/mol |

| IUPAC Name | 2-carboxybenzenethiolate;mercury(2+) |

| Standard InChI | InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2 |

| Standard InChI Key | CCAWZHWSULWNGX-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2] |

Introduction

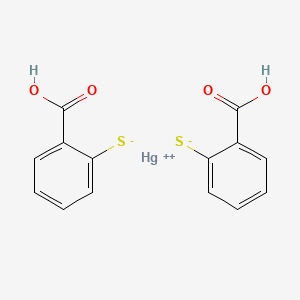

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Mercaptide V consists of a mercury(II) cation () bonded to two deprotonated 2-mercaptobenzoate ligands. Each ligand donates a sulfur atom from the thiol (-SH) group and an oxygen atom from the carboxylate (-COO) group, forming a tetracoordinated complex . The IUPAC name, 2-carboxybenzenethiolate;mercury(2+), reflects this coordination geometry. The structure is stabilized by resonance within the aromatic ring and chelation effects from the mercaptobenzoate moieties.

Physicochemical Properties

Key physical properties of Mercaptide V are summarized in Table 1.

Table 1: Physicochemical Properties of Mercaptide V

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 507.0 g/mol | |

| CAS Number | 49792-49-6 | |

| Topological Polar Surface Area | 76.6 Ų | |

| Solubility | Insoluble in water; soluble in organic solvents (inferred) |

The compound’s insolubility in water aligns with the behavior of metal thiolates, which often form precipitates in aqueous media . Its solubility in organic solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), is inferred from analogous mercury complexes .

Synthesis and Industrial Relevance

Synthetic Pathways

Mercaptide V is synthesized via the reaction of mercury(II) oxide () with thiosalicylic acid () under reflux conditions. The general reaction is:

This method mirrors the synthesis of other metal mercaptides, such as antimony mercaptide, where metal oxides react with thioglycolates . Catalysts like sulfuric acid may accelerate the reaction, though specific details for Mercaptide V remain scarce in public literature.

Toxicological and Environmental Implications

Mechanisms of Toxicity

Mercaptide V’s toxicity stems from mercury’s affinity for sulfhydryl (-SH) groups in biomolecules. Key mechanisms include:

-

Protein Binding: Mercury disrupts enzyme function by forming stable mercaptide bonds with cysteine residues, as demonstrated in mutant E. coli tetracycline/H antiporters .

-

Oxidative Stress: Mercury ions induce reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage .

Human Health Risks

Case studies on methyl mercaptan exposure (a structurally simpler thiol) provide insights into potential hematological effects, such as methemoglobinemia and hemolytic anemia . For Mercaptide V, acute exposure risks include:

-

Neurological Damage: Coma and convulsions, as observed in mercury poisoning cases .

-

Renal Failure: Accumulation in proximal tubules causing nephrotoxicity .

Table 2: Toxicity Endpoints for Mercury Compounds

Environmental Persistence

Mercury compounds bioaccumulate in aquatic ecosystems, posing risks to wildlife and humans via the food chain. Mercaptide V may degrade into elemental mercury () or methylmercury (), both of which are environmentally persistent .

Future Research Directions

Alternative Applications

Despite toxicity, Mercaptide V’s strong thiol-binding capacity could be exploited in:

-

Catalysis: As a catalyst in organic transformations requiring selective thiol coordination.

-

Nanotechnology: Templating mercury sulfide (HgS) nanoparticles for optoelectronic devices.

Safer Analogues

Research into non-toxic metal mercaptides (e.g., zinc or iron derivatives) may replicate Mercaptide V’s functional properties without environmental hazards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume